molecular formula C10H8FN3O3S B13557035 2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate

2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate

Cat. No.: B13557035
M. Wt: 269.25 g/mol
InChI Key: UFYMPIAXWXRBOZ-UHFFFAOYSA-N
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Description

2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an aminopyrimidine moiety attached to a phenyl ring, which is further substituted with a fluoranesulfonate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the reaction of benzylidene acetones with ammonium thiocyanates. This step includes ring closure and aromatization.

    Substitution Reactions: The pyrimidine ring is then subjected to various substitution reactions to introduce the amino group and the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyrimidin-4-yl)phenol
  • 2-(2-Aminopyrimidin-4-yl)-4-methylphenol
  • 4-(3-Aminopyridin-2-ylamino)phenol
  • 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol

Uniqueness

2-(2-Aminopyrimidin-4-yl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H8FN3O3S

Molecular Weight

269.25 g/mol

IUPAC Name

2-amino-4-(2-fluorosulfonyloxyphenyl)pyrimidine

InChI

InChI=1S/C10H8FN3O3S/c11-18(15,16)17-9-4-2-1-3-7(9)8-5-6-13-10(12)14-8/h1-6H,(H2,12,13,14)

InChI Key

UFYMPIAXWXRBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OS(=O)(=O)F

Origin of Product

United States

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